molecular formula C11H7FO3 B1299991 5-(4-Fluorophenyl)furan-2-carboxylic acid CAS No. 73269-32-6

5-(4-Fluorophenyl)furan-2-carboxylic acid

Cat. No. B1299991
CAS RN: 73269-32-6
M. Wt: 206.17 g/mol
InChI Key: CEPXYOAURAQQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)furan-2-carboxylic acid is a compound that belongs to the family of furan carboxylic acids. These compounds are of significant interest due to their potential applications in pharmaceuticals and polymer industries. The presence of the fluorophenyl group may influence the physical, chemical, and biological properties of the molecule, making it a subject of research for various applications, including the development of antimycobacterial agents .

Synthesis Analysis

The synthesis of related furan carboxylic acids has been explored in several studies. A scalable route to furan-2,5-dicarboxylic acid (FDCA) has been developed using carbonate-promoted C–H carboxylation, which is advantageous as it uses non-edible lignocellulosic biomass as a starting material and avoids late-stage oxidation . Another study describes a dual-enzyme cascade system for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), achieving high yields of the desired products . A convenient synthesis of 5-fluorofuran-2-carboxylic acid, which is structurally similar to the compound of interest, has been achieved through fluorodenitration followed by hydrogenolysis, suggesting potential synthetic routes for 5-(4-Fluorophenyl)furan-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of furan carboxylic acid derivatives has been analyzed in several studies. For instance, the crystal structure of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid was determined, providing insights into the molecular conformation and potential interactions of these compounds . Similarly, the structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was obtained, which could serve as a reference for understanding the structural aspects of 5-(4-Fluorophenyl)furan-2-carboxylic acid .

Chemical Reactions Analysis

Furan carboxylic acids can participate in various chemical reactions due to their functional groups. For example, the synthesis of hypolipidemic agents involved the discovery and systematic exploration of structure-activity relationships of alkyloxyarylcarboxylic acids, indicating the reactivity of the furan carboxylic acid moiety . The bromination of methyl furan-2-carboxylate in the presence of aluminium chloride has been studied, showing the reactivity of the furan ring under halogenation conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acids are influenced by their functional groups and substituents. The presence of a fluorophenyl group in 5-(4-Fluorophenyl)furan-2-carboxylic acid is likely to affect its polarity, acidity, and potential for forming hydrogen bonds, which are important factors in its reactivity and interaction with biological targets. The hypolipidemic activity of related compounds suggests that these acids can exhibit significant biological activity, which may be modulated by their physical and chemical properties .

Scientific Research Applications

Antimycobacterial Agents

5-Phenyl-furan-2-carboxylic acids, including derivatives like 5-(4-fluorophenyl)furan-2-carboxylic acid, have been identified as promising antimycobacterial agents. These compounds have shown the potential to interfere with iron homeostasis in bacterial cells, indicating their effectiveness against mycobacterial species. Structural analyses and preparation details of related compounds have been extensively studied to understand their properties and potential as antimycobacterial agents (Mori et al., 2022).

Biobased Building Blocks

Furan carboxylic acids, including those related to 5-(4-fluorophenyl)furan-2-carboxylic acid, are significant as biobased building blocks in the pharmaceutical and polymer industries. For instance, their controlled synthesis from 5-hydroxymethylfurfural showcases their utility in producing high-value chemicals for various industrial applications (Jia et al., 2019).

Synthesis of Furan Carboxylic Acids

The synthesis methods for furan carboxylic acids, which include the 5-(4-fluorophenyl)furan-2-carboxylic acid, are crucial for their application in various fields. Innovative synthesis methods, such as enzyme-catalyzed oxidation processes, have been developed to efficiently produce these compounds. These methods are significant for the large-scale production and utilization of furan carboxylic acids in different sectors (Dijkman et al., 2014).

Anti-Tobacco Mosaic Virus Activity

Some derivatives of furan-2-carboxylic acids, which are structurally related to 5-(4-fluorophenyl)furan-2-carboxylic acid, have shown promising anti-tobacco mosaic virus (TMV) activities. This highlights their potential application in the field of plant protection and virology, suggesting their role in developing new agrochemicals (Wu et al., 2018).

Antimicrobial Activities

Derivatives of 5-phenyl-furan-2-carboxylic acids have exhibited significant antimicrobial activities. This includes their potential in combatting various bacterial and fungal infections, indicating their importance in the development of new antimicrobial agents (Dias et al., 2015).

properties

IUPAC Name

5-(4-fluorophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPXYOAURAQQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353384
Record name 5-(4-fluorophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73269-32-6
Record name 5-(4-fluorophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-fluorophenyl)furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Fluoro-phenylboronic acid (611 mg, 4.4 mmol) was coupled to 5-bromo-2-furoic acid (1 g, 5.2 mmol) using Method F to give the title compound.
Quantity
611 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)furan-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(4-Fluorophenyl)furan-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(4-Fluorophenyl)furan-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(4-Fluorophenyl)furan-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(4-Fluorophenyl)furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.